REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](N)[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].N([O-])=[O:15].[Na+:17]>S(=O)(=O)(O)O.O.S([O-])([O-])(=O)=O.[Cu+2]>[OH-:3].[Na+:17].[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:15])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2,5.6,7.8|
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)N1CCC2=CC=C(C=C12)N
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
69 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at below 5° C
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added to a boiling
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The compound was purified by column chromatography of its 0-acetyl derivative
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |